Cas no 2059993-34-7 ((5-ethoxypiperidin-3-yl)methanol)

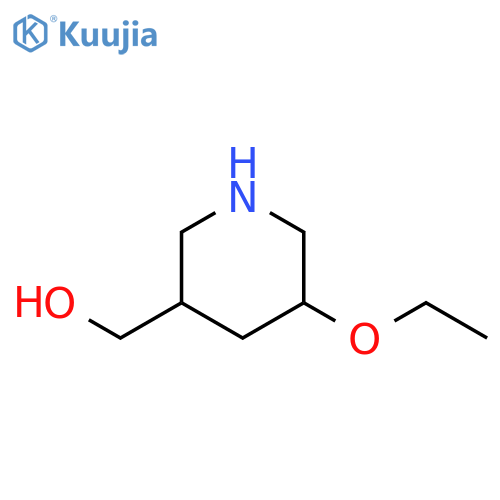

2059993-34-7 structure

商品名:(5-ethoxypiperidin-3-yl)methanol

CAS番号:2059993-34-7

MF:C8H17NO2

メガワット:159.2260825634

MDL:MFCD30476519

CID:5153694

PubChem ID:131325126

(5-ethoxypiperidin-3-yl)methanol 化学的及び物理的性質

名前と識別子

-

- 3-Piperidinemethanol, 5-ethoxy-

- (5-ethoxypiperidin-3-yl)methanol

-

- MDL: MFCD30476519

- インチ: 1S/C8H17NO2/c1-2-11-8-3-7(6-10)4-9-5-8/h7-10H,2-6H2,1H3

- InChIKey: WAQCFKQTSRABFO-UHFFFAOYSA-N

- ほほえんだ: N1CC(OCC)CC(CO)C1

(5-ethoxypiperidin-3-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-318422-2.5g |

(5-ethoxypiperidin-3-yl)methanol |

2059993-34-7 | 2.5g |

$1848.0 | 2023-09-05 | ||

| Enamine | EN300-318422-0.05g |

(5-ethoxypiperidin-3-yl)methanol |

2059993-34-7 | 0.05g |

$792.0 | 2023-09-05 | ||

| Enamine | EN300-318422-5.0g |

(5-ethoxypiperidin-3-yl)methanol |

2059993-34-7 | 5.0g |

$2732.0 | 2023-02-24 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01060844-1g |

(5-Ethoxypiperidin-3-yl)methanol |

2059993-34-7 | 95% | 1g |

¥4697.0 | 2023-03-11 | |

| Enamine | EN300-318422-10g |

(5-ethoxypiperidin-3-yl)methanol |

2059993-34-7 | 10g |

$4052.0 | 2023-09-05 | ||

| Enamine | EN300-318422-0.1g |

(5-ethoxypiperidin-3-yl)methanol |

2059993-34-7 | 0.1g |

$829.0 | 2023-09-05 | ||

| Enamine | EN300-318422-10.0g |

(5-ethoxypiperidin-3-yl)methanol |

2059993-34-7 | 10.0g |

$4052.0 | 2023-02-24 | ||

| Enamine | EN300-318422-1g |

(5-ethoxypiperidin-3-yl)methanol |

2059993-34-7 | 1g |

$943.0 | 2023-09-05 | ||

| Enamine | EN300-318422-0.5g |

(5-ethoxypiperidin-3-yl)methanol |

2059993-34-7 | 0.5g |

$905.0 | 2023-09-05 | ||

| Enamine | EN300-318422-0.25g |

(5-ethoxypiperidin-3-yl)methanol |

2059993-34-7 | 0.25g |

$867.0 | 2023-09-05 |

(5-ethoxypiperidin-3-yl)methanol 関連文献

-

1. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

2059993-34-7 ((5-ethoxypiperidin-3-yl)methanol) 関連製品

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬